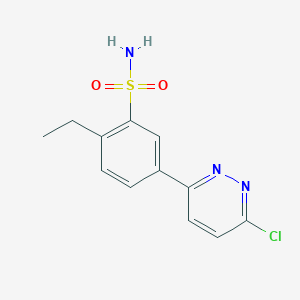![molecular formula C10H8Cl2N2OS B1414854 4-[(2,5-二氯苯氧基)甲基]-1,3-噻唑-2-胺 CAS No. 1082303-05-6](/img/structure/B1414854.png)
4-[(2,5-二氯苯氧基)甲基]-1,3-噻唑-2-胺
描述
“4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C10H8Cl2N2OS and a molecular weight of 275.16 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8Cl2N2OS/c11-6-1-2-8(12)9(3-6)15-4-7-5-16-10(13)14-7/h1-3,5H,4H2,(H2,13,14) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, sulfur, and oxygen atoms.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.16 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.
科学研究应用
抗炎活性:已对类似于 4-[(2,5-二氯苯氧基)甲基]-1,3-噻唑-2-胺的化合物进行了抗炎特性研究。例如,具有相似结构的 N-芳基-4-芳基-1,3-噻唑-2-胺衍生物已显示出作为直接 5-脂氧合酶抑制剂的潜力,5-脂氧合酶是一种参与哮喘和类风湿性关节炎等炎症相关疾病的酶 (Suh, Yum, Cheon, & Cho, 2012)。
腐蚀抑制:已对噻唑衍生物在铁金属上的腐蚀抑制性能进行了研究。这包括研究不同的分子结构如何影响其结合能和与金属表面的相互作用,这对于保护金属免受腐蚀至关重要 (Kaya 等,2016)。
杀真菌活性:已探索了一些类似于本化合物的噻唑衍生物的杀真菌特性。这些化合物已在各种分析中显示出中等杀真菌活性,证明了在农业和杀生物剂中的潜在应用 (Xiao, 2009)。
抗菌活性:已对含有噻唑环的 1,2,4-三唑衍生物的抗菌特性进行了研究。已发现这些化合物对各种微生物具有良好或中等的活性,表明它们在开发新型抗菌剂方面的潜力 (Bektaş 等,2007)。
分子和电子结构分析:研究还集中在了解含噻唑化合物的分子和电子结构。这项研究对于开发具有特定光学或电子特性的材料非常重要,这些材料可应用于有机电子和光子学等领域 (Matwijczuk 等,2018)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
属性
IUPAC Name |
4-[(2,5-dichlorophenoxy)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-6-1-2-8(12)9(3-6)15-4-7-5-16-10(13)14-7/h1-3,5H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKPEUTJOIGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CSC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)
![1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B1414773.png)
![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)




![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)

![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)



